molecular formula C20H25N3O4 B5690607 (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid

(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid

Cat. No. B5690607
M. Wt: 371.4 g/mol
InChI Key: PFBMHCFTAVLWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of phenethylamines and is a derivative of mescaline.

Mechanism of Action

The exact mechanism of action of (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid is not well understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid is thought to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has been shown to have several biochemical and physiological effects. Studies have shown that (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons in the brain. Additionally, (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has been shown to increase the levels of cAMP, a signaling molecule that is involved in several cellular processes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid in lab experiments is its high potency and selectivity. (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has been shown to have a high affinity for the serotonin and dopamine receptors, making it an ideal candidate for studying the effects of these neurotransmitters on behavior and mood. However, one of the limitations of using (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid in lab experiments is its potential toxicity. Studies have shown that high doses of (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid can be toxic to cells and can cause cell death.

Future Directions

There are several potential future directions for research on (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid. One area of research is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has neuroprotective effects and can help prevent the loss of neurons in the brain. Additionally, research could focus on developing more potent and selective derivatives of (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid that could be used in the treatment of various psychiatric disorders.

Synthesis Methods

The synthesis of (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid involves the reaction of 2,5-dimethoxybenzaldehyde and 4-(6-methylpyridin-2-yl)piperazine in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has been studied extensively for its potential therapeutic applications. One of the significant areas of research is its use in the treatment of depression and anxiety disorders. Studies have shown that (2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid has anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-5-4-6-18(21-14)22-9-11-23(12-10-22)19(20(24)25)16-13-15(26-2)7-8-17(16)27-3/h4-8,13,19H,9-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBMHCFTAVLWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C(C3=C(C=CC(=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxyphenyl)[4-(6-methylpyridin-2-YL)piperazin-1-YL]acetic acid

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